2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride 2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16252636
InChI: InChI=1S/C17H23NO4.ClH/c1-21-14-4-2-13(3-5-14)10-18-11-15(16(19)20)17(12-18)6-8-22-9-7-17;/h2-5,15H,6-12H2,1H3,(H,19,20);1H
SMILES:
Molecular Formula: C17H24ClNO4
Molecular Weight: 341.8 g/mol

2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16252636

Molecular Formula: C17H24ClNO4

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride -

Specification

Molecular Formula C17H24ClNO4
Molecular Weight 341.8 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C17H23NO4.ClH/c1-21-14-4-2-13(3-5-14)10-18-11-15(16(19)20)17(12-18)6-8-22-9-7-17;/h2-5,15H,6-12H2,1H3,(H,19,20);1H
Standard InChI Key WAAFWOADZHIJPG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2CC(C3(C2)CCOCC3)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(4-methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, reflects its intricate structure. Key components include:

  • Spiro[4.5]decane backbone: A fused bicyclic system comprising a 4-membered and a 5-membered ring sharing a single spiro carbon atom .

  • 8-Oxa-2-aza heteroatoms: An oxygen atom at position 8 and a nitrogen atom at position 2, contributing to the molecule’s polarity and reactivity .

  • 4-Methoxy-benzyl substituent: A benzyl group with a methoxy (-OCH₃) moiety at the para position, influencing electronic and steric properties .

  • Carboxylic acid group: Positioned at carbon 4, enabling salt formation (hydrochloride) and enhancing aqueous solubility .

Molecular Formula: C₁₇H₂₃NO₄·HCl
Molecular Weight: 305.37 g/mol (free base), 344.28 g/mol (hydrochloride) .
Synonyms:

  • 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid, 2-[(4-methoxyphenyl)methyl]- hydrochloride .

Synthesis and Manufacturing

Industrial Production

Two suppliers—Shanghai Hekang Biotechnology Co., Ltd. and Zannan Pharma, Ltd.—list this compound, indicating small-scale production for research purposes .

Physicochemical Properties

Predicted Physical Properties

PropertyValue (Predicted)Method/Citation
Boiling Point475.2 ± 45.0 °CComputational modeling
Density1.23 ± 0.1 g/cm³Estimated via group contribution
pKa3.72 ± 0.20Quantum chemical calculation
LogP (Partition Coefficient)~2.75 (estimated)Analogous to

The low pKa (3.72) of the carboxylic acid group underscores its moderate acidity, typical for such moieties. The LogP estimation suggests moderate lipophilicity, balancing membrane permeability and solubility .

Spectral Characteristics

Though experimental spectral data (e.g., NMR, IR) are unavailable, predicted features include:

  • ¹H NMR: Signals for the methoxy group (~3.8 ppm), aromatic protons (~6.8–7.2 ppm), and spirocyclic protons (~1.5–4.0 ppm).

  • IR: Stretching vibrations for C=O (1700 cm⁻¹), O-H (2500–3000 cm⁻¹), and C-O (1250 cm⁻¹) .

CompoundKey FeaturesPotential Use
2-(2-Chloro-benzyl)-2-aza-spiro[4.5]decane Chloro substituent; higher LogPAntibacterial agents
4-Benzoyl-1-oxa-4-aza-spiro[4.5]decane Benzoyl group; increased polarityCNS therapeutics
8-Oxa-2-azaspiro[4.5]decane Minimal substitution; scaffold modelChemical intermediate

The 4-methoxy-benzyl group in the subject compound may improve blood-brain barrier penetration compared to chloro or benzoyl analogues .

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